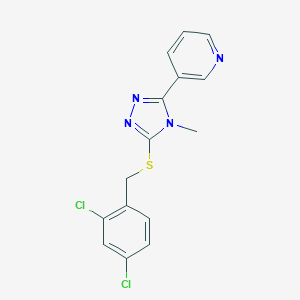
N-(4-amino-2-methylphenyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-amino-2-methylphenyl)-2-chlorobenzamide” is a chemical compound with the molecular formula C9H12N2O . It is a solid substance and has a molecular weight of 164.21 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) . This code represents the molecular structure of the compound.
Scientific Research Applications
Gastrokinetic Activity
Research by Kato et al. (1992) and others has explored the gastrokinetic activity of compounds related to N-(4-amino-2-methylphenyl)-2-chlorobenzamide. These studies have focused on the effects of various benzamide derivatives, including some that share structural similarities with this compound, on gastric emptying activity in rats. The research has shown that certain derivatives exhibit gastrokinetic activity superior to existing treatments, without antagonistic activity against dopamine D2 receptors (Kato, Morie, Yoshida, & Matsumoto, 1992).
Serotonin-3 Receptor Antagonism
Harada et al. (1995) synthesized a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which included compounds similar to this compound. These compounds were evaluated for their antagonistic activity against serotonin-3 (5-HT3) receptors. Some of the synthesized benzamide derivatives demonstrated potent 5-HT3 receptor antagonistic activity, highlighting potential applications in treating conditions associated with serotonin imbalance (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
Insect Growth Regulation
Retnakaran (1980) examined the effects of moult-inhibiting insect growth regulators, including compounds structurally related to this compound, on the spruce budworm. These studies provide insight into the potential use of such compounds in controlling agricultural pests and managing ecological balance (Retnakaran, 1980).
Photodegradation Studies
Skibiński and Komsta (2012) conducted research on the photodegradation of moclobemide, identifying 4-chlorobenzamide, a compound structurally related to this compound, as a major degradation product. This research provides insights into the stability and degradation pathways of benzamide derivatives under various conditions, which is crucial for understanding their behavior and stability in different environments (Skibiński & Komsta, 2012).
Anticonvulsant Properties
Vamecq et al. (2000) synthesized a series of compounds, including derivatives of N-phenylphthalimides, which are structurally related to this compound. These compounds were evaluated for their anticonvulsant and neurotoxic properties, indicating potential applications in the treatment of seizure disorders (Vamecq, Bac, Herrenknecht, Maurois, Delcourt, & Stables, 2000).
Safety and Hazards
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCKDLJOWBFLDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417500.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417501.png)
![N-{4-nitrophenyl}-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B417502.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B417503.png)
![N-[2,4-bis(methyloxy)phenyl]-2-[(5-{4-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417504.png)

![N'-(4-methylbenzoyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B417507.png)
![N-{3-nitro-4-methylphenyl}-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417509.png)
![1-Benzyl-3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]thiourea](/img/structure/B417511.png)
![2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B417514.png)
![Ethyl 5-acetyl-2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B417518.png)
![methyl 3-({[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B417519.png)
![N-{4-nitrophenyl}-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B417523.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417524.png)